molecular formula C26H22N2O7 B2840131 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 872613-28-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2840131
CAS No.: 872613-28-0
M. Wt: 474.469
InChI Key: PVVYITZBMFJIMJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a benzofuran carboxamide derivative featuring a 1,4-benzodioxin moiety and a 2,3-dimethoxybenzamido substituent.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7/c1-31-20-9-5-7-17(23(20)32-2)25(29)28-22-16-6-3-4-8-18(16)35-24(22)26(30)27-15-10-11-19-21(14-15)34-13-12-33-19/h3-11,14H,12-13H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYITZBMFJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a benzodioxin moiety and a benzofuran core. Its molecular formula is C27H25N3O4S2C_{27}H_{25}N_{3}O_{4}S^{2}, with a molecular weight of approximately 519.6351 g/mol. The presence of various functional groups suggests multiple interaction possibilities with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Cholinesterase Inhibition : Preliminary studies suggest that it exhibits significant inhibition of cholinesterase enzymes, which are crucial for neurotransmission. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Antiplatelet Activity : Related compounds have shown promising antiplatelet activity, indicating that this class of compounds may also reduce thrombotic events without significantly increasing bleeding risks .

1. Neuroprotective Effects

A study investigated the neuroprotective effects of similar benzodioxin derivatives. The findings suggested that these compounds could enhance cognitive function by inhibiting cholinesterase activity. For instance, derivatives exhibited an IC50 value of 26.13 nM for one compound tested against cholinesterase .

2. Antiplatelet Activity

Another study focused on the antiplatelet properties of benzodioxin derivatives, where specific isomers demonstrated potent activity with minimal impact on coagulation systems. Compound 36 showed an IC50 value of 14.26 nM and favorable pharmacokinetic profiles in vivo .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyethyl)-benzodioxineHydroxyethyl group instead of propan-2-ylPotential cholinesterase inhibitor
1-(benzodioxin)-N-piperidinyl-triazoleSimilar triazole and piperidine structureAntimicrobial properties
5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivativesVariation in substituents on triazoleAnticancer activity

This table illustrates how structural variations can influence biological activities among related compounds.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Initial findings indicate good metabolic stability in human liver microsomes with a half-life (T1/2T_{1/2}) ranging from 7 to 97 minutes depending on the derivative tested . Toxicological assessments are necessary to evaluate safety profiles in clinical settings.

Comparison with Similar Compounds

3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

  • Key Difference: The 2,3-dimethoxybenzamido group is replaced with a biphenyl carbonylamino substituent.
  • However, increased molecular weight (~494.5 g/mol vs. ~464.4 g/mol for the target compound) may reduce solubility .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide

  • Key Difference : The dimethoxybenzamido group is substituted with a naphthalen-2-yloxyacetamido moiety.
  • The ether linkage may improve metabolic stability compared to ester-containing analogs .

Heterocyclic Core Modifications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

  • Key Difference : The benzofuran core is replaced with a thiazole ring.
  • Implications : Thiazole’s nitrogen and sulfur atoms may enhance hydrogen bonding or metal coordination, altering pharmacological activity. Thiazoles are also associated with improved bioavailability in some drug candidates .

Functional Group Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Potential Impact
Target Compound Benzofuran carboxamide 2,3-dimethoxybenzamido ~464.4 Balanced lipophilicity; methoxy groups may enhance metabolic stability
Biphenyl Analog Benzofuran carboxamide Biphenyl carbonylamino ~494.5 Increased hydrophobicity; possible improved receptor binding
Naphthalene Analog Benzofuran carboxamide Naphthalen-2-yloxyacetamido ~499.5 Extended π-system; potential fluorescence or solubility issues
Thiazole Analog Thiazole carboxamide Benzodioxin ~393.4 Enhanced hydrogen bonding; possible bioavailability advantages

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, beginning with the preparation of the benzofuran core followed by sequential amidation and coupling. The 2,3-dimethoxybenzamido group is introduced via amidation under optimized conditions (e.g., 0–5°C for sensitive intermediates) using polar aprotic solvents like DMF. Reaction progress is monitored via TLC and NMR to ensure intermediate purity. Final carboxamide linkage employs coupling agents (e.g., EDCI/HOBt), with yields improved by slow reagent addition and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

  • ¹H/¹³C NMR confirms proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Single-crystal X-ray diffraction using SHELX software provides definitive bond lengths and angles, critical for stereochemical confirmation .

Q. What biological assays are typically used to evaluate this compound's activity?

  • In vitro enzyme inhibition assays (e.g., α-glucosidase/acetylcholinesterase) use spectrophotometric methods to determine IC50 values, with controls ensuring validity .
  • Cell-based viability assays (MTT/XTT) assess cytotoxicity in cancer lines, requiring strict adherence to cell passage numbers and serum conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the final amidation step?

Troubleshooting includes:

  • Evaluating stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine).
  • Testing alternative coupling reagents (DCC vs. HATU).
  • Implementing gradient recrystallization for isolation. Parallel microscale reactions under varied conditions (e.g., DCM vs. THF) identify optimal parameters .

Q. How to resolve contradictions in reported biological activity data?

  • Verify compound integrity via HPLC purity analysis (>95%).
  • Replicate assays under standardized conditions (pH, temperature).
  • Use orthogonal assays (fluorescence vs. colorimetric) and counter-screening to distinguish specific vs. off-target effects .

Q. How to design structure-activity relationship (SAR) studies for the 2,3-dimethoxybenzamido moiety?

  • Synthesize analogs with modified methoxy positions (e.g., 3,4- vs. 2,5-dimethoxy).
  • Conduct molecular docking against target enzymes (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonding) .

Q. What computational strategies predict binding interactions with enzyme targets?

  • Molecular docking (AutoDock Vina parameterized with AMBER force fields) predicts binding poses.
  • QSAR models incorporating Hammett σ values correlate substituent electronic effects with activity trends .

Q. How to ensure enantiomeric purity during synthesis?

  • Chiral HPLC (Chiralpak IC columns) confirms enantiomeric excess.
  • X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) provides absolute configuration proof .

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